N-[(3,5-dimethylphenyl)carbamothioyl]-4-methyl-3-nitrobenzamide N-[(3,5-dimethylphenyl)carbamothioyl]-4-methyl-3-nitrobenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0990279
InChI: InChI=1S/C17H17N3O3S/c1-10-6-11(2)8-14(7-10)18-17(24)19-16(21)13-5-4-12(3)15(9-13)20(22)23/h4-9H,1-3H3,(H2,18,19,21,24)
SMILES: CC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC(=CC(=C2)C)C)[N+](=O)[O-]
Molecular Formula: C17H17N3O3S
Molecular Weight: 343.4 g/mol

N-[(3,5-dimethylphenyl)carbamothioyl]-4-methyl-3-nitrobenzamide

CAS No.:

Cat. No.: VC0990279

Molecular Formula: C17H17N3O3S

Molecular Weight: 343.4 g/mol

* For research use only. Not for human or veterinary use.

N-[(3,5-dimethylphenyl)carbamothioyl]-4-methyl-3-nitrobenzamide -

Specification

Molecular Formula C17H17N3O3S
Molecular Weight 343.4 g/mol
IUPAC Name N-[(3,5-dimethylphenyl)carbamothioyl]-4-methyl-3-nitrobenzamide
Standard InChI InChI=1S/C17H17N3O3S/c1-10-6-11(2)8-14(7-10)18-17(24)19-16(21)13-5-4-12(3)15(9-13)20(22)23/h4-9H,1-3H3,(H2,18,19,21,24)
Standard InChI Key KTFGIAXVCADQKP-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC(=CC(=C2)C)C)[N+](=O)[O-]
Canonical SMILES CC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC(=CC(=C2)C)C)[N+](=O)[O-]

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